molecular formula C7H7BrO2 B1338907 2-Bromo-1-(furan-2-yl)propan-1-one CAS No. 4208-46-2

2-Bromo-1-(furan-2-yl)propan-1-one

Cat. No.: B1338907
CAS No.: 4208-46-2
M. Wt: 203.03 g/mol
InChI Key: ZLZJJJKGSBIXNZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the first carbon of a propanone chain, which is further connected to a furan ring at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one typically involves the bromination of 1-(furan-2-yl)propan-1-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4) . This reaction selectively brominates the methyl group adjacent to the carbonyl, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used for substitution reactions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used for reducing the carbonyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidizing the furan ring.

Major Products

    Nucleophilic Substitution: Substituted furanyl propanones.

    Reduction: 2-Bromo-1-(furan-2-yl)propan-1-ol.

    Oxidation: Various oxidized furan derivatives.

Scientific Research Applications

2-Bromo-1-(furan-2-yl)propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other brominated ketones. The furan ring’s aromaticity and electron-rich nature make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Properties

IUPAC Name

2-bromo-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536651
Record name 2-Bromo-1-(furan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-46-2
Record name 2-Bromo-1-(furan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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